4-(cyclohexylamino)-1-naphthalen-1-yloxybutan-2-ol
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Overview
Description
4-(cyclohexylamino)-1-naphthalen-1-yloxybutan-2-ol is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of a cyclohexylamino group attached to a naphthalene ring, which is further connected to a butanol chain. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclohexylamino)-1-naphthalen-1-yloxybutan-2-ol typically involves the reaction of naphthol with a butanol derivative in the presence of a base to form the naphthalen-1-yloxybutan-2-ol intermediate. This intermediate is then reacted with cyclohexylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(cyclohexylamino)-1-naphthalen-1-yloxybutan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the butanol chain can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-1-yloxybutan-2-one, while substitution reactions can produce various N-substituted derivatives.
Scientific Research Applications
4-(cyclohexylamino)-1-naphthalen-1-yloxybutan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(cyclohexylamino)-1-naphthalen-1-yloxybutan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler compound with a similar cyclohexylamino group but lacking the naphthalene and butanol components.
Naphthalen-1-ol: Contains the naphthalene ring but lacks the cyclohexylamino and butanol groups.
Butanol: A simple alcohol that forms part of the structure of 4-(cyclohexylamino)-1-naphthalen-1-yloxybutan-2-ol.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties. The presence of both the cyclohexylamino group and the naphthalene ring allows for unique interactions and reactivity that are not observed in simpler compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
57281-35-3 |
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Molecular Formula |
C20H27NO2 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
4-(cyclohexylamino)-1-naphthalen-1-yloxybutan-2-ol |
InChI |
InChI=1S/C20H27NO2/c22-18(13-14-21-17-9-2-1-3-10-17)15-23-20-12-6-8-16-7-4-5-11-19(16)20/h4-8,11-12,17-18,21-22H,1-3,9-10,13-15H2 |
InChI Key |
VURUWFSVRBGGPO-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NCCC(COC2=CC=CC3=CC=CC=C32)O |
Canonical SMILES |
C1CCC(CC1)NCCC(COC2=CC=CC3=CC=CC=C32)O |
Synonyms |
CH 103 CH-103 chinoin-103 naphthoxybutanolcyclohexylamine TE 176 TE-176 |
Origin of Product |
United States |
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